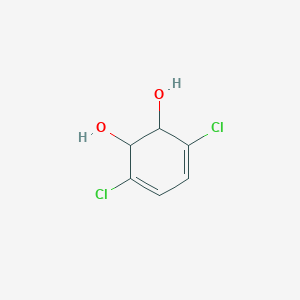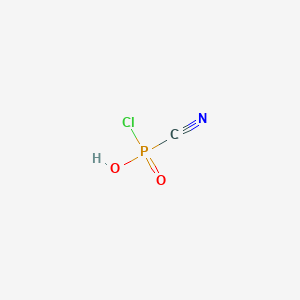
Phosphorochloridocyanidic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorochloridocyanidic acid is a chemical compound with the molecular formula CClNPO It is known for its unique structure, which includes a phosphorus atom bonded to a chlorine atom, a cyanide group, and an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphorochloridocyanidic acid can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with cyanogen chloride in the presence of a suitable solvent. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain precise control over reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Phosphorochloridocyanidic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various phosphorus-containing oxides.
Reduction: Reduction reactions can convert this compound into different phosphorus-containing compounds.
Substitution: The chlorine atom in this compound can be substituted with other groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or ammonia under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorus pentoxide, while reduction could produce phosphine derivatives.
Scientific Research Applications
Phosphorochloridocyanidic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in the modification of biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of phosphorochloridocyanidic acid involves its ability to interact with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. This reactivity is exploited in various applications, including chemical synthesis and biological studies.
Comparison with Similar Compounds
Phosphorochloridocyanidic acid can be compared with other phosphorus-containing compounds, such as:
Phosphoric acid: Unlike this compound, phosphoric acid contains three hydroxyl groups and is widely used in fertilizers and food additives.
Phosphorous acid: This compound has two hydroxyl groups and one hydrogen atom bonded to phosphorus, making it different in reactivity and applications.
Phosphonitrilic chloride: This compound contains alternating phosphorus and nitrogen atoms, forming a ring structure that differs significantly from this compound.
Properties
CAS No. |
144304-53-0 |
|---|---|
Molecular Formula |
CHClNO2P |
Molecular Weight |
125.45 g/mol |
IUPAC Name |
chloro(cyano)phosphinic acid |
InChI |
InChI=1S/CHClNO2P/c2-6(4,5)1-3/h(H,4,5) |
InChI Key |
KWVYEOVGTKFJKK-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)P(=O)(O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B12564111.png)
![3,8,17,22-tetraoxatricyclo[22.4.0.010,15]octacosa-1(28),10,12,14,24,26-hexaen-5,19-diyne](/img/structure/B12564115.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B12564121.png)


![Silane, dimethylbis[5-(trimethylsilyl)-2-thienyl]-](/img/structure/B12564134.png)
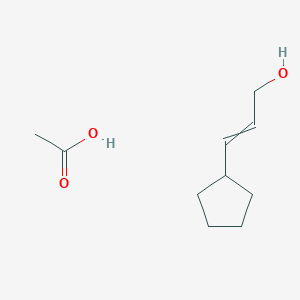
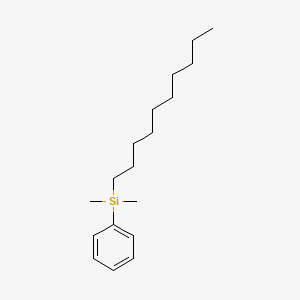
![Bis[3,4-bis(phenylethynyl)phenyl] ether](/img/structure/B12564161.png)


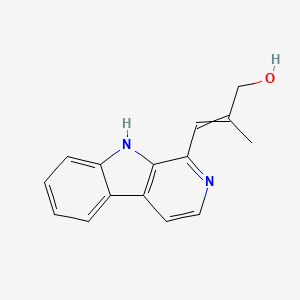
![6-[(Octadecylcarbamoyl)amino]-N-phenylhexanamide](/img/structure/B12564178.png)
